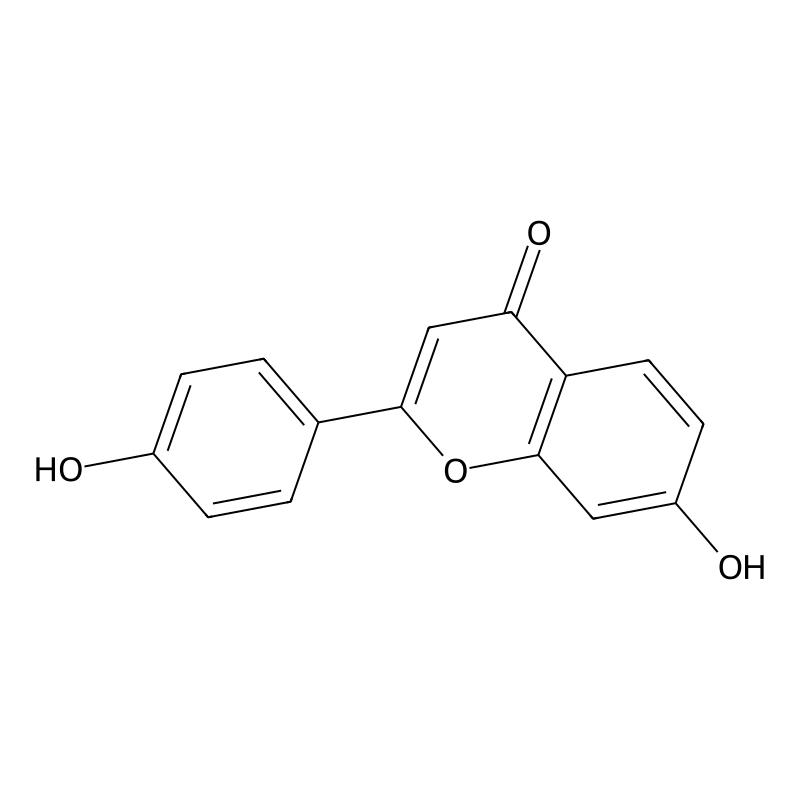

7,4'-Dihydroxyflavone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

7,4'-Dihydroxyflavone (CAS 2196-14-7) is a specialized, naturally occurring flavone characterized by hydroxyl substitutions strictly at the 7 and 4' positions. Unlike more heavily hydroxylated mainstream flavonoids (e.g., apigenin) or its direct biosynthetic precursors (liquiritigenin and isoliquiritigenin), 7,4'-DHF features a 2,3-double bond combined with the absence of a 5-hydroxyl group. In procurement and assay design, this specific structural motif translates to enhanced metabolic stability against gut microbiota and targeted, low-dose inhibition of respiratory inflammatory markers, notably eotaxin-1 and MUC5AC[1]. Consequently, material selection for respiratory models and oral formulation development often prioritizes 7,4'-DHF over crude botanical extracts or broad-spectrum flavonoids to establish a stable, high-potency baseline.

Procuring generic botanical extracts (like glycyrrhizin) or closely related biosynthetic precursors (such as the flavanone liquiritigenin) as cost-saving substitutes for 7,4'-DHF critically compromises assay sensitivity and dosing models. The formation of the 2,3-double bond in 7,4'-DHF increases its eotaxin-1 inhibitory potency by 20-fold compared to liquiritigenin, meaning substitution requires drastically higher concentrations that risk vehicle-induced cytotoxicity [1]. Furthermore, substituting 7,4'-DHF with common in-class standards like apigenin (5,7,4'-trihydroxyflavone) introduces severe metabolic vulnerabilities; the presence of the 5-hydroxyl group in apigenin accelerates anaerobic degradation by human gut microflora by nearly 600% [2]. Therefore, relying on these generic alternatives leads to rapid in vivo degradation and skewed pharmacokinetic baselines, making 7,4'-DHF non-interchangeable for rigorous formulation and respiratory screening workflows.

References

- [1] Jayaprakasam, B., et al. 'Licorice Flavonoids Inhibit Eotaxin-1 Secretion by Human Fetal Lung Fibroblasts in vitro.' Journal of Agricultural and Food Chemistry, 57(3), 2009, 820-825.

- [2] Simons, A. L., et al. 'Human Gut Microbial Degradation of Flavonoids: Structure-Function Relationships.' Journal of Agricultural and Food Chemistry, 53(10), 2005, 4258-4263.

Eotaxin-1 Inhibition Advantage vs. Biosynthetic Precursors

In human fetal lung fibroblast (HFL-1) assays, 7,4'-DHF demonstrates substantially higher potency in suppressing eotaxin-1 secretion than its direct biosynthetic precursors. Quantitative profiling establishes the IC50 of 7,4'-DHF at 0.21 µg/mL, compared to 0.92 µg/mL for isoliquiritigenin and 4.2 µg/mL for liquiritigenin[1]. The presence of the 2,3-double bond in the flavone backbone is critical for this enhanced activity.

| Evidence Dimension | Eotaxin-1 Secretion Inhibition (IC50) |

| Target Compound Data | 0.21 µg/mL (7,4'-DHF) |

| Comparator Or Baseline | 4.2 µg/mL (Liquiritigenin) |

| Quantified Difference | 20-fold increase in inhibitory potency for 7,4'-DHF |

| Conditions | In vitro HFL-1 cell assay, non-toxic dose response |

Allows researchers to achieve complete eotaxin suppression at significantly lower concentrations, minimizing solvent toxicity and off-target effects in delicate fibroblast models.

Formulation Stability: Resistance to Gut Microbial Degradation

The absence of a 5-hydroxyl group in 7,4'-DHF provides a critical stability advantage in the gastrointestinal tract compared to standard 5,7,4'-trihydroxyflavones. Anaerobic fermentation studies with human gut microflora reveal that 7,4'-DHF degrades at a rate of k = 0.076 h-1, whereas apigenin degrades rapidly at k = 0.45 h-1 [1]. This structural distinction makes 7,4'-DHF highly resistant to microbial cleavage of the C-ring.

| Evidence Dimension | Anaerobic Degradation Rate (k) by Gut Microflora |

| Target Compound Data | k = 0.076 ± 0.063 h-1 (7,4'-DHF) |

| Comparator Or Baseline | k = 0.45 ± 0.29 h-1 (Apigenin) |

| Quantified Difference | ~5.9-fold slower degradation rate for 7,4'-DHF |

| Conditions | Anaerobic fermentation with human gut microflora |

Crucial for oral drug design, as 7,4'-DHF will maintain significantly higher intact bioavailability in the lower GI tract compared to common dietary flavones.

MUC5AC Gene Expression Inhibition vs. Standard Extracts

When evaluating inhibitors of airway mucus hypersecretion, 7,4'-DHF demonstrates significantly higher potency than glycyrrhizin, the primary triterpenoid standard derived from the same botanical source. In NCI-H292 human airway epithelial cells stimulated by PMA, 7,4'-DHF inhibited MUC5AC gene expression and mucus production with an IC50 of 1.4 µM, whereas glycyrrhizin required an IC50 of 38 µM to achieve the same effect [1].

| Evidence Dimension | MUC5AC Inhibition (IC50) |

| Target Compound Data | 1.4 µM (7,4'-DHF) |

| Comparator Or Baseline | 38 µM (Glycyrrhizin) |

| Quantified Difference | 27-fold greater potency for 7,4'-DHF |

| Conditions | PMA-stimulated NCI-H292 human airway epithelial cells |

Validates the procurement of isolated 7,4'-DHF over crude botanical extracts or glycyrrhizin for precise, low-micromolar modulation of airway mucin pathways.

Standardization of Respiratory Inflammation Assays

Due to its 20-fold higher potency over liquiritigenin in inhibiting eotaxin-1 [1], 7,4'-DHF is a highly efficient positive control and reference standard for in vitro models of allergic asthma and airway hyperresponsiveness. It allows assay developers to utilize lower solvent volumes, preventing vehicle-induced cytotoxicity in delicate human fetal lung fibroblast (HFL-1) cultures.

Development of High-Stability Oral Flavonoid Formulations

Because 7,4'-DHF exhibits a nearly 6-fold slower degradation rate by human gut microflora compared to apigenin[2], it is highly suited as a resilient scaffold for oral therapeutics targeting the lower gastrointestinal tract or requiring systemic absorption prior to microbial cleavage.

Mucin Pathway Modulation Screening

With an IC50 of 1.4 µM against PMA-stimulated MUC5AC expression [3], 7,4'-DHF serves as a precise, low-dose pharmacological probe for investigating NF-κB, STAT6, and HDAC2 regulatory networks in airway epithelial cells, replacing less active triterpenoids like glycyrrhizin.

References

- [1] Jayaprakasam, B., et al. 'Licorice Flavonoids Inhibit Eotaxin-1 Secretion by Human Fetal Lung Fibroblasts in vitro.' Journal of Agricultural and Food Chemistry, 57(3), 2009, 820-825.

- [2] Simons, A. L., et al. 'Human Gut Microbial Degradation of Flavonoids: Structure-Function Relationships.' Journal of Agricultural and Food Chemistry, 53(10), 2005, 4258-4263.

- [3] Liu, C., et al. 'The Flavonoid 7, 4'- Dihydroxyflavone Inhibits MUC5AC Gene Expression, Production, and Secretion Via Regulation of NF-κB, STAT6 and HDAC2.' Phytotherapy Research, 29(6), 2015, 925-932.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Use Classification

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4